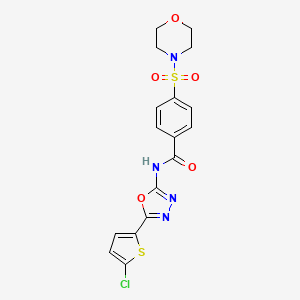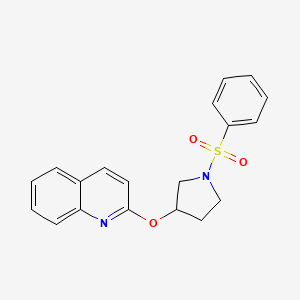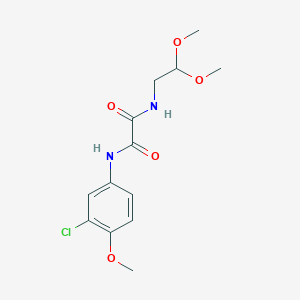
N'-(3-Chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-Chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)oxamide, also known as CMO, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CMO is a small molecule that has shown promising results in various preclinical studies, making it a potential candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Intramolecular Hydrogen Bonding in Oxamide Derivatives
Research on oxamide derivatives, including compounds structurally related to N'-(3-Chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)oxamide, has shown that these molecules are stabilized by intramolecular three-center hydrogen bonding. This bonding plays a crucial role in determining the stability and conformation of these compounds, impacting their chemical properties and potential applications in materials science and pharmaceutical development (Martínez-Martínez et al., 1998).
Bimetallic Complexes and Biological Activity
Studies involving asymmetric N,N'-bis(substituted)oxamide ligands have led to the synthesis and characterization of bimetallic complexes with potential cytotoxic activities and reactivities towards DNA and protein. These findings indicate possible applications in the development of new therapeutic agents and molecular tools for biological research (Li et al., 2012).
Optically Active Polyamides from L-Tartaric Acid
Research on polyamides derived from L-tartaric acid, containing methoxy groups, has shown the production of stereoregular polymers with significant optical activity. These materials, due to their hydrophilic properties and high melting points, could have applications in biodegradable materials, optical devices, and environmentally friendly polymers (Bou et al., 1993).
Role of Orexin Receptors in Compulsive Food Consumption
In the context of neurological research, studies on oxamide derivatives targeting orexin receptors have provided insights into the mechanisms underlying compulsive eating behaviors. This research suggests that selective antagonism at orexin receptors could offer new therapeutic strategies for eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Anticancer Activity of Dicopper(II) Complexes
The synthesis of new dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands has revealed compounds with in vitro anticancer activities. These studies contribute to the development of metal-based drugs and the understanding of their interactions with biological macromolecules, offering potential applications in cancer therapy (Zheng et al., 2015).
Propiedades
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O5/c1-19-10-5-4-8(6-9(10)14)16-13(18)12(17)15-7-11(20-2)21-3/h4-6,11H,7H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQAAAHVRMWSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-Chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2597445.png)
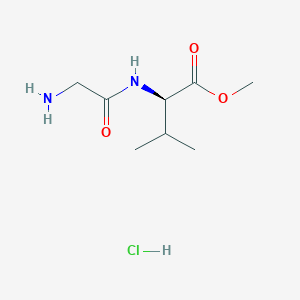
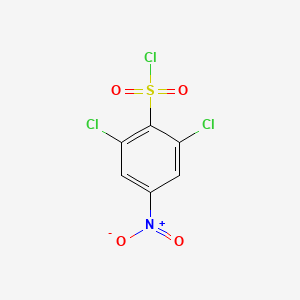
![2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2597452.png)
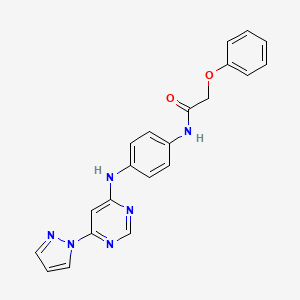
![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2597457.png)
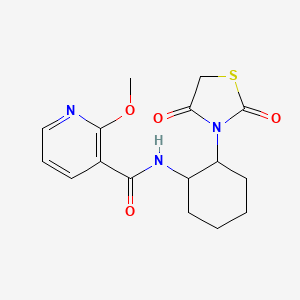
![(Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2597459.png)
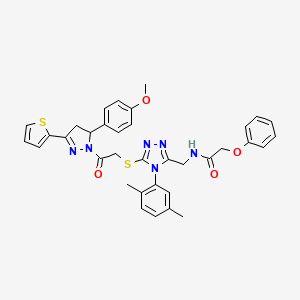
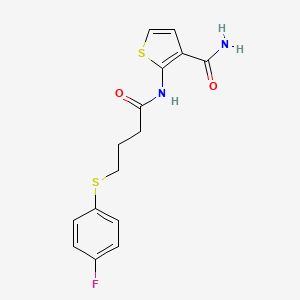
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2597462.png)
